molecular formula C21H28ClNO3 B1200653 Diethylaminoethyl diphenylhydroxypropionate hydrochloride CAS No. 53421-38-8

Diethylaminoethyl diphenylhydroxypropionate hydrochloride

Cat. No.: B1200653
CAS No.: 53421-38-8
M. Wt: 377.9 g/mol
InChI Key: AABXRENNINHJOR-UHFFFAOYSA-N
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Description

Diethylaminoethyl diphenylhydroxypropionate hydrochloride: is a chemical compound belonging to the diarylmethane class. It is known for its diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethylaminoethyl diphenylhydroxypropionate hydrochloride typically involves the reaction of diphenylhydroxypropionic acid with diethylaminoethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Diethylaminoethyl diphenylhydroxypropionate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler hydrocarbons .

Scientific Research Applications

Diethylaminoethyl diphenylhydroxypropionate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in biological studies to investigate cellular processes and interactions.

    Medicine: Utilized in pharmaceutical research for the development of new drugs and therapeutic agents.

    Industry: Applied in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of diethylaminoethyl diphenylhydroxypropionate hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. This interaction can result in various biological and chemical effects, depending on the specific application .

Comparison with Similar Compounds

Properties

CAS No.

53421-38-8

Molecular Formula

C21H28ClNO3

Molecular Weight

377.9 g/mol

IUPAC Name

2-(diethylamino)ethyl 3-hydroxy-3,3-diphenylpropanoate;hydrochloride

InChI

InChI=1S/C21H27NO3.ClH/c1-3-22(4-2)15-16-25-20(23)17-21(24,18-11-7-5-8-12-18)19-13-9-6-10-14-19;/h5-14,24H,3-4,15-17H2,1-2H3;1H

InChI Key

AABXRENNINHJOR-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC(=O)CC(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl

Canonical SMILES

CCN(CC)CCOC(=O)CC(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl

53421-38-8

Synonyms

3,3-diphenyl-3-hydroxypropionic acid diethylaminoethyl ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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